molecular formula C40H23ClN11Na5O18S5 B076994 pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate CAS No. 12225-77-3

pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

Cat. No.: B076994
CAS No.: 12225-77-3
M. Wt: 1256.4 g/mol
InChI Key: CRPWZYNYCKUHKB-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate: is a complex organic compound. It is primarily used in various industrial applications, including dyeing and printing textiles. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water and make it an effective dye.

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalenetrisulfonic acid core. This is typically achieved through sulfonation reactions, where naphthalene is treated with sulfuric acid under controlled conditions. The subsequent steps involve the introduction of various functional groups, including the diazenyl and triazinyl groups, through a series of coupling reactions. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: The anthracenyl and naphthalenetrisulfonic acid moieties can be oxidized under strong oxidative conditions.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, and reducing agents like sodium dithionite for reduction. Major products formed from these reactions include various substituted naphthalenes and anthracenes.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate and bind to different materials effectively. The diazenyl and triazinyl groups facilitate the formation of stable complexes with other molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar compounds include other sulfonated dyes like 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate . Compared to these, pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate is unique due to its complex structure, which provides enhanced stability and a broader range of applications.

Properties

CAS No.

12225-77-3

Molecular Formula

C40H23ClN11Na5O18S5

Molecular Weight

1256.4 g/mol

IUPAC Name

pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C40H28ClN11O18S5.5Na/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54;;;;;/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50);;;;;/q;5*+1/p-5

InChI Key

CRPWZYNYCKUHKB-UHFFFAOYSA-I

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+].[Na+]

70210-47-8

Origin of Product

United States

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